molecular formula C21H18N4O5 B2522067 3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879448-35-8

3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2522067
CAS No.: 879448-35-8
M. Wt: 406.398
InChI Key: YPXFTJLNCJYEHJ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a useful research compound. Its molecular formula is C21H18N4O5 and its molecular weight is 406.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Significance

A study on pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines starting from barbituric acid derivatives with anthranilic acid highlighted a facile synthesis method, showing the versatility of the pyrimidoquinoline scaffold in yielding compounds with potential therapeutic importance (Nandha kumar et al., 2001). This study emphasizes the structural significance of these heterocycles in enhancing biological activity, suggesting possible applications of similar structures in various domains of chemistry and biology.

Corrosion Inhibition

Quinoline derivatives, including pyrimidoquinolines, have been recognized for their anticorrosive properties. A review on quinoline and its derivatives as corrosion inhibitors details their effectiveness against metallic corrosion, particularly through the formation of stable chelating complexes with surface metallic atoms, which is facilitated by polar substituents like nitro (–NO2) groups (Verma et al., 2020). This application is highly relevant in the context of industrial materials preservation and could hint at the utility of the specified compound in similar capacities.

Optoelectronic Materials

Further extending the utility of pyrimidine and quinoline derivatives, research on functionalized quinazolines and pyrimidines for optoelectronic materials reveals the incorporation of these heterocycles into π-extended conjugated systems for novel optoelectronic materials creation. These compounds exhibit electroluminescent properties and are potential materials for organic light-emitting diodes (OLEDs), highlighting the broad applicability of pyrimidoquinoline derivatives in advanced material science (Lipunova et al., 2018).

Biological and Medicinal Applications

The broad spectrum of biological activities attributed to pyrimidine and quinoline derivatives is further affirmed by a review emphasizing their use as optical sensors and in various medicinal applications (Jindal & Kaur, 2021). Such derivatives' ability to form coordination and hydrogen bonds renders them suitable for sensing probes, indicating potential applications in biochemical sensing and diagnostics.

Future Directions

The field of pyrimido[4,5-b]quinolines research is active and evolving, with potential applications in various areas. Future research will likely focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential applications .

Properties

IUPAC Name

3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-23-16-9-4-3-8-15(16)18(26)17-20(23)22-19(24(21(17)27)10-11-30-2)13-6-5-7-14(12-13)25(28)29/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXFTJLNCJYEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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